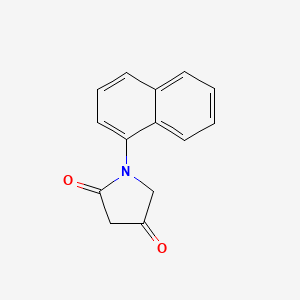
1-Naphthalen-1-ylpyrrolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalen-1-ylpyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1537687-14-1 . It has a molecular weight of 225.25 . The compound is part of the pyrrolidine family, a group of five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The non-planarity of the ring due to sp3 hybridization allows for increased three-dimensional coverage, a phenomenon called “pseudorotation” .Applications De Recherche Scientifique
Chemosensors for Metal Ions
Research on derivatives similar to 1-Naphthalen-1-ylpyrrolidine-2,4-dione has shown their potential as chemosensors for detecting transition metal ions. Studies have synthesized and characterized various naphthoquinone-based compounds, demonstrating remarkable selectivity towards specific metal ions like Cu2+ and Mn2+, with the detection process often accompanied by a visible color change. This selectivity and sensitivity make them valuable for applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017), (Jali et al., 2013).
Fluorescent Imaging Probes
Naphthoquinone derivatives have also been explored for their applications in fluorescent imaging. Certain compounds exhibit high sensitivity and selectivity towards Zn2+ ions, making them suitable as fluorescent probes for imaging Zn2+ ions in living cells. Their unique fluorescence emission properties upon interaction with specific ions offer a path for bioimaging and diagnostic applications (Balakrishna et al., 2018).
Antimicrobial and Antifungal Agents
Several studies have focused on the synthesis and evaluation of naphthoquinone derivatives for their antimicrobial and antifungal activities. These compounds have shown efficacy against a variety of bacterial and fungal strains, including those resistant to common antibiotics and antifungals. Their potential as new antimicrobial agents highlights their significance in addressing the growing concern of drug-resistant pathogens (Chioma et al., 2018), (Janeczko et al., 2016).
Optoelectronic and Conducting Polymers
Research into naphthoquinone derivatives extends into the field of optoelectronics, where their properties are utilized in the development of push-pull chromophores and conducting polymers. These materials are being explored for their potential in various optoelectronic applications, including organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs), due to their promising electrical conductivity and photophysical properties (Pigot et al., 2019), (Sotzing et al., 1996).
Propriétés
IUPAC Name |
1-naphthalen-1-ylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-8-14(17)15(9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJDEOTRGBEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)
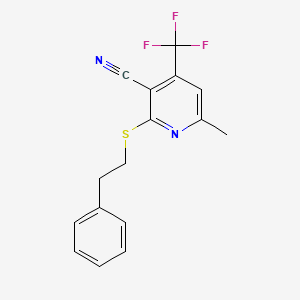
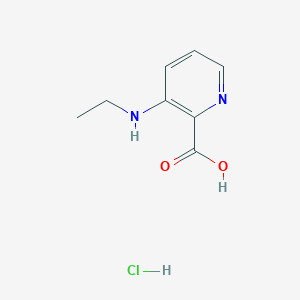

![3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2672310.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2672311.png)
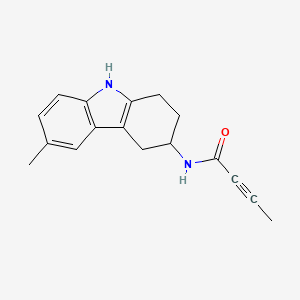
![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)
![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)
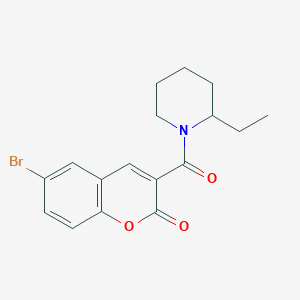
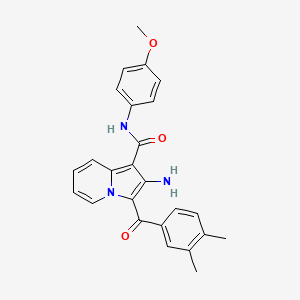
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)
![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

